Enhanced HIV-1 Integrase Strand Transfer Inhibition: Nanomolar vs. Micromolar Potency
Derivatives of 7-phenylindole-2-carboxylic acid demonstrate a remarkable improvement in HIV-1 integrase strand transfer inhibition compared to the unsubstituted indole-2-carboxylic acid scaffold. While the unsubstituted core (Compound 1) shows an IC50 of 32.37 ± 4.51 μM in MT-4 cell proliferation assays [1], a more elaborated derivative from the 7-phenylindole series achieves an EC50 of 3 nM in the same functional assay [2]. This represents an over 10,000-fold increase in potency, a critical differentiator for antiviral drug discovery.
| Evidence Dimension | Potency (EC50/IC50) |
|---|---|
| Target Compound Data | 3 nM (EC50) |
| Comparator Or Baseline | Unsubstituted indole-2-carboxylic acid derivative (Compound 1): 32.37 μM (IC50) |
| Quantified Difference | Approximately 10,790-fold more potent |
| Conditions | Inhibition of HIV-1 integrase strand transfer activity assessed as reduction in viral replication in presence of 10% fetal bovine serum [2]; in vitro strand-transfer step of integration in MT-4 cells [1] |
Why This Matters
This quantitative data directly justifies the selection of the 7-phenylindole scaffold over unsubstituted indoles for any HIV integrase project, as the potency gap would render a generic scaffold irrelevant.
- [1] PMC10945512. HIV-1 integrase inhibitory effect and cytotoxicity of indole-2-carboxylic acid derivatives. Table 1. Accessed April 22, 2026. View Source
- [2] BindingDB. BDBM50273949 (CHEMBL4128924). Activity Data for 7-Phenylindole-2-carboxylic Acid Derivative. Accessed April 22, 2026. View Source
